Cas no 872-53-7 (Cyclopentanecarboxaldehyde)

Il ciclopentancarbossialdeide è un composto organico appartenente alla classe delle aldeidi alicicliche, caratterizzato dalla presenza di un gruppo carbossialdeidico (-CHO) legato a un anello ciclopentanico. Questo composto si distingue per la sua elevata purezza e stabilità, che lo rendono particolarmente adatto per applicazioni nella sintesi organica fine. Grazie alla sua struttura ciclica, offre una buona reattività in reazioni di condensazione e addizione nucleofila, risultando utile nella produzione di intermedi farmaceutici e fragranze. La sua solubilità in solventi organici comuni e la bassa volatilità ne facilitano la manipolazione in condizioni di laboratorio controllate. La sua selettività in reazioni chiave lo rende un reagente prezioso per la chimica fine.
Cyclopentanecarboxaldehyde structure
Cyclopentanecarboxaldehyde structure
Nome del prodotto:Cyclopentanecarboxaldehyde
Numero CAS:872-53-7
MF:C6H10O
MW:98.1430020332336
MDL:MFCD00060798
CID:40119
PubChem ID:24874526

Cyclopentanecarboxaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopentanecarbaldehyde
    • Cyclopentanecarboxaldehyde (stabilized with HQ)
    • Cyclopentanecarboxaldehyde
    • Cyclopentanealdehyde
    • 1-cyclopentanecarboxaldehyde
    • 1-Formylcyclopentane
    • c-pentanecarboxaldehyde
    • cyclopentancarbaldehyd
    • Cyclopentyl aldehyde
    • cyclopentylcarboxaldehyde
    • Cyclopentylformaldehyde
    • Formylcyclopentane
    • NSC 17492
    • VELDYOPRLMJFIK-UHFFFAOYSA-N
    • Cyclopentanecarboxaldehyde, 97%, stabilized
    • NSC17492
    • cyclopentanecaboxaldehyde
    • cyclopentanecarboaldehyde
    • cyclopentane carbaldehyde
    • Cyclopentane-carboaldehyde
    • Cyclopentanecarbaldehyde #
    • cyclopentane carboxaldehyde
    • Cyclopentane-carboxaldehyde
    • Cyclopentane-1-carbox
    • W-104036
    • 872-53-7
    • NS00039181
    • H11353
    • Cyclopentanecarboxaldehyde, 97%
    • BBL100156
    • BCP12309
    • MFCD00060798
    • Cyclopentanecarboxaldehyde (25ppm 1,4-Benzoquinone as stabiliser)
    • AKOS005259282
    • CS-B0070
    • NSC-17492
    • STL512072
    • CHEMBL274711
    • Cyclopentane-1-carboxaldehyde
    • AS-16170
    • Cyclopentanecarbaldehyde contains 0.1% hydroquinone as a stabilizer
    • Cyclopentanealdehyde; Cyclopentanecarbaldehyde; Cyclopentyl aldehyde; Cyclopentylformaldehyde; Formylcyclopentane; NSC 17492
    • Cyclopentanecarbaldehyde, 0.1% hydroquinone as stabilizer
    • EINECS 212-829-7
    • 8AE23T4KWE
    • DB-016121
    • BDBM50028792
    • AB02400
    • Z875036058
    • SY004589
    • DTXSID10236176
    • EN300-57255
    • C3019
    • MDL: MFCD00060798
    • Inchi: 1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2
    • Chiave InChI: VELDYOPRLMJFIK-UHFFFAOYSA-N
    • Sorrisi: O=CC1CCCC1

Proprietà calcolate

  • Massa esatta: 98.07320
  • Massa monoisotopica: 98.073
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 1
  • Complessità: 62.6
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 17.1
  • Carica superficiale: 0
  • Conta Tautomer: 2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.919 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 140-141 °C(lit.)
  • Punto di infiammabilità: Fahrenheit: 82,4 ° f
    Celsius: 28 ° c
  • Indice di rifrazione: n20/D 1.4430(lit.)
  • Coefficiente di ripartizione dell'acqua: Soluble in water and ethanol
  • PSA: 17.07000
  • LogP: 1.37550
  • Solubilità: Non determinato

Cyclopentanecarboxaldehyde Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 1989 3/PG 3
  • WGK Germania:3
  • Codice categoria di pericolo: 10-36/37/38
  • Istruzioni di sicurezza: S16-S26-S36
  • Identificazione dei materiali pericolosi: Xi
  • PackingGroup:III
  • Frasi di rischio:R10; R36/37/38
  • Classe di pericolo:3
  • Condizioni di conservazione:2-8°C
  • Gruppo di imballaggio:III

Cyclopentanecarboxaldehyde Dati doganali

  • CODICE SA:2912299000
  • Dati doganali:

    Codice doganale cinese:

    2912299000

    Panoramica:

    2912299000. Altre aldeidi cicliche senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso a, aspetto della tetraformaldeide

    Riassunto:

    2912299000. altre aldeidi cicliche senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

Cyclopentanecarboxaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005824-5g
Cyclopentanecarboxaldehyde
872-53-7 0.1%
5g
¥84 2024-05-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3019-1ML
Cyclopentanecarboxaldehyde (stabilized with HQ)
872-53-7 >90.0%(GC)
1ml
¥150.00 2024-04-15
Enamine
EN300-57255-100.0g
cyclopentanecarbaldehyde
872-53-7 95%
100.0g
$592.0 2023-02-09
eNovation Chemicals LLC
Y1043289-100g
Cyclopentanecarbaldehyde
872-53-7 95%
100g
$385 2023-05-17
eNovation Chemicals LLC
D402012-500g
Cyclopentanecarbaldehyde
872-53-7 97%
500g
$2800 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045338-25g
Cyclopentanealdehyde
872-53-7 98%,0.1%
25g
¥556.00 2024-04-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3019-5ML
Cyclopentanecarboxaldehyde (stabilized with HQ)
872-53-7 >90.0%(GC)
5ml
¥690.00 2024-04-15
eNovation Chemicals LLC
D382855-10g
Cyclopentanecarbaldehyde
872-53-7 97%
10g
$260 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005824-1g
Cyclopentanecarboxaldehyde
872-53-7 0.1%
1g
¥31 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3019-5ml
Cyclopentanecarboxaldehyde
872-53-7 97.0%(GC)
5ml
¥490.0 2022-07-28

Cyclopentanecarboxaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Riferimento
Conversion of carboxylic acids into aldehydes by oxidation of alkoxyaluminum intermediate with pyridinium chlorochromate or pyridinium dichromate
Cha, Jin Soon; et al, Bulletin of the Korean Chemical Society, 1998, 19(7), 730-732

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Cuprate(1-), hydro-1-pentynyl-, lithium Solvents: Tetrahydrofuran
Riferimento
Organocopper reagents: substitution, conjugate addition, carbo/metallocupration, and other reactions
Lipshutz, Bruce H.; et al, Organic Reactions (Hoboken, 1992, 41,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Mercuric sulfate Solvents: Water
Riferimento
Synthesis of some δ-lactones of α,β,δ-trihydroxy acids
English, James Jr.; et al, Journal of the American Chemical Society, 1951, 73, 615-18

Synthetic Routes 4

Condizioni di reazione
Riferimento
Synthesis methods and reactions. 102. Aldehydes by formylation of Grignard and organolithium reagents with N-formylpiperidine
Olah, George A.; et al, Angewandte Chemie, 1981, 93(10), 925-6

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Benzenemethanaminium, N,N,N-trimethyl-, hydrogen tetradeca-μ-oxotetra-μ3-oxodi-μ… Catalysts: p-Toluenesulfonic acid ;  1 min, rt
Riferimento
Rapid and efficient method for room temperature deoximation reaction under solvent-free conditions
Dewan, Anindita; et al, Bulletin of the Korean Chemical Society, 2011, 32(7), 2482-2484

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Thallium nitrate Solvents: Methanol
Riferimento
Thallium in organic synthesis. XX. Oxidative rearrangement of olefins with thallium(III) nitrate: simple one-step synthesis of aldehydes and ketones
McKillop. Alexander; et al, Tetrahedron Letters, 1970, (60), 5275-80

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Triphenyl phosphite ,  Hydrogen Catalysts: (SP-4-2)-(2,4-Pentanedionato-κO2,κO4)bis(triphenyl phosphite-κP)rhodium
Riferimento
The hydroformylation reaction
Ojima, Iwao; et al, Organic Reactions (Hoboken, 2000, 56,

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Formic acid
Riferimento
Preparation of cyclopentylmethanal and application to different syntheses
De Botton, Marcel, Comptes Rendus des Seances de l'Academie des Sciences, 1971, 272(1), 118-21

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Formic acid
Riferimento
Reaction of ethoxymethylmagnesium chloride with cyclanones. I. Preparation of formylcyclanes
De Botton, Marcel, Bulletin de la Societe Chimique de France, 1975, 1773, 1773-6

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Alumina ,  Lithium bromide Solvents: Toluene ;  reflux
Riferimento
Lithium bromide
Charette, Andre B., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-4

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Lithium bromide
Riferimento
A convenient synthesis of aldehydes by rearrangement of cyclic epoxides with lithium bromide on alumina
Suga, Hisashi; et al, Synthesis, 1988, (5), 394-5

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Ceria ,  Gold ;  8 h, 150 °C
Riferimento
Maximizing the Number of Interfacial Sites in Single-Atom Catalysts for the Highly Selective, Solvent-Free Oxidation of Primary Alcohols
Li, Tianbo; et al, Angewandte Chemie, 2018, 57(26), 7795-7799

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Phenylacetylene (azidated, reaction products with silanes and complexes with palladium …) ,  Iron oxide (Fe3O4) ,  Glycidoxypropyltrimethoxysilane (azide-linked with phenylacetylene and complexes with palladium chlorid…) ,  Silica ,  Palladium chloride Solvents: Water ;  12 h, 1 atm, 80 °C
Riferimento
Green and selective oxidation of alcohols by immobilized Pd onto triazole functionalized Fe3O4 magnetic nanoparticles
Dadras, Arefeh; et al, Journal of Chemical Sciences (Berlin, 2018, 130(12), 1-10

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: (T-4)-Chlorohydro(1,1,2-trimethylpropyl)[1,1′-thiobis[methane]]boron Solvents: Dichloromethane
Riferimento
Exceptionally facile reduction of acyclic and alicyclic carboxylic acids to aldehydes by thexylchloroborane-dimethyl sulfide
Brown, Herbert C.; et al, Journal of the American Chemical Society, 1984, 106(25), 8001-2

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Sodium bicarbonate ;  240 s
Riferimento
Aliphatic aldehydes synthesis from halides by Kornblum's reaction using a new fast method
Bratulescu, George, Revista de Chimie (Bucharest, 2010, 61(8), 815-816

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Silica ;  8 min
Riferimento
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
Synthetic methods and reactions; part 109. Improved preparation of aldehydes and ketones from N,N-dimethylamides and Grignard reagents
Olah, George A.; et al, Synthesis, 1984, (3), 228-30

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Silica ;  7 min
Riferimento
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: (T-4)-Trifluoro[(iodosyl-κO)benzene]boron Solvents: Dichloromethane
Riferimento
Ring contraction in the reactions of cyclic olefins with reagents containing iodine(II)
Zefirov, N. S.; et al, Izvestiya Akademii Nauk SSSR, 1988, (6), 1452-3

Synthetic Routes 20

Condizioni di reazione
Riferimento
Aliphatic and alicyclic aldehydes: synthesis by C1-extension of organometallics
Hashmi, A. S. K., Science of Synthesis, 2007, 25, 337-353

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Water-d2 Catalysts: Gallate(12-), hexakis[μ-[[N,N′-1,5-naphthalenediylbis[2,3-di(hydroxy-κO)benzamid… Solvents: Water ;  6 h, pH 10, 50 °C
Riferimento
Catalytic deprotection of acetals in basic solution with a self-assembled supramolecular "nanozyme"
Pluth, Michael D.; et al, Angewandte Chemie, 2007, 46(45), 8587-8589

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  30 min, rt
Riferimento
Organocatalytic alkylation and photoorganocatalyst-free acylation of azomethine imines by Hantzsch esters under blue LED light
Li, Jiacheng; et al, New Journal of Chemistry, 2023, 47(42), 19421-19427

Synthetic Routes 23

Condizioni di reazione
1.1 Catalysts: Triphenyl phosphite ,  Dicarbonylrhodium acetylacetonate Solvents: Acetone ;  5 min, rt
1.2 Reagents: Hydrogen ;  72 h, 20 bar, 40 °C; 40 °C → rt
Riferimento
Tandem metal and organocatalysis in sequential hydroformylation and enantioselective Mannich reactions
Chercheja, Serghei; et al, Advanced Synthesis & Catalysis, 2009, 351(3), 339-344

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Riferimento
Phosphonate reagents for the synthesis of enol ethers and one-carbon homologation to aldehydes
Kluge, Arthur F.; et al, Journal of Organic Chemistry, 1979, 44(26), 4847-52

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -78 °C; 10 min, -78 °C; 2 h, rt
1.2 Reagents: Methanol ;  30 min, rt
1.3 Catalysts: Perchloric acid ;  18 h, rt
1.4 Solvents: Diethyl ether
1.5 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Intramolecular regioselective addition of radicals and carbanions to ynol ethers. A strategy for the synthesis of exocyclic enol ethers
Hanna, Rana; et al, Tetrahedron, 2011, 67(1), 92-99

Synthetic Routes 26

Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Dichloromethane ;  5 h, reflux
Riferimento
Erbium(III) triflate: A valuable catalyst for the rearrangement of epoxides to aldehydes and ketones
Procopio, Antonio; et al, Synlett, 2004, (14), 2633-2635

Synthetic Routes 27

Condizioni di reazione
1.1 Reagents: Butyllithium ;  -30 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water
Riferimento
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

Cyclopentanecarboxaldehyde Raw materials

Cyclopentanecarboxaldehyde Preparation Products

Cyclopentanecarboxaldehyde Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:872-53-7)Cyclopentanecarbaldehyde
Numero d'ordine:sfd6108
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:34
Prezzo ($):discuss personally
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:872-53-7)Cyclopentanecarboxaldehyde
Numero d'ordine:A929993
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:59
Prezzo ($):294.0

Cyclopentanecarboxaldehyde Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:872-53-7)Cyclopentanecarbaldehyde
2307033
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
atkchemica
(CAS:872-53-7)Cyclopentanecarboxaldehyde
CL18435
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta